3-Fluoro-4-nitrobenzotrifluoride
Overview
Description
3-Fluoro-4-nitrobenzotrifluoride is an aromatic compound with the chemical formula C7H3F4NO2. It is characterized by the presence of both fluorine and nitro functional groups, making it a valuable compound in various chemical processes . This compound is often used as a building block in organic synthesis and has applications in different scientific fields.
Mechanism of Action
Target of Action
3-Fluoro-4-nitrobenzotrifluoride is primarily used as a derivatization reagent in the High-Performance Liquid Chromatography (HPLC) determination of polyamines . Polyamines, such as spermidine, spermine, and the diamine precursor putrescine, are biological compounds involved in cellular growth and proliferation .
Mode of Action
The compound interacts with its targets (polyamines) through a process known as derivatization. This is a chemical reaction that transforms a compound into a derivative of itself, which can be more easily detected or measured . In this case, this compound reacts with the polyamines to form derivatives that can be detected using UV/VIS spectrophotometric detection .
Biochemical Pathways
Polyamines are involved in various biological processes, including DNA stabilization, protein synthesis, and cell growth .
Result of Action
The primary result of this compound’s action is the formation of detectable derivatives of polyamines . This allows for the quantification of these compounds in a sample, aiding in various research and diagnostic applications .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the derivatization reaction may depend on the pH, temperature, and the presence of other chemicals . Additionally, the compound should be stored in a cool, dry environment to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-Fluoro-4-nitrobenzotrifluoride typically involves the nitration of 4-fluorobenzotrifluoride. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures . The reaction conditions must be carefully monitored to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through distillation or recrystallization techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-4-nitrobenzotrifluoride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide or acetonitrile.
Major Products Formed:
Reduction: 3-Fluoro-4-aminobenzotrifluoride.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-4-nitrobenzotrifluoride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Utilized in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Applied in the production of specialty chemicals and materials.
Comparison with Similar Compounds
3-Nitrobenzotrifluoride: Similar structure but lacks the fluorine atom at the 4-position.
4-Fluoro-3-nitrotoluene: Similar structure but lacks the trifluoromethyl group.
Uniqueness: 3-Fluoro-4-nitrobenzotrifluoride is unique due to the presence of both fluorine and nitro groups, which impart distinct chemical properties. The combination of these functional groups makes it a valuable intermediate in organic synthesis and various applications .
Properties
IUPAC Name |
2-fluoro-1-nitro-4-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4NO2/c8-5-3-4(7(9,10)11)1-2-6(5)12(13)14/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBWDPLOCTVOTMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00395524 | |
Record name | 3-fluoro-4-nitrobenzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00395524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
402-12-0 | |
Record name | 3-fluoro-4-nitrobenzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00395524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Fluoro-4-nitrobenzotrifluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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